3-Bromo-N-cyclopropyl-4-fluorobenzamide
Description
3-Bromo-N-cyclopropyl-4-fluorobenzamide: is an organic compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the benzamide structure .
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-5-6(1-4-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLIVLFFWYPTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621583 | |
| Record name | 3-Bromo-N-cyclopropyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639858-63-2 | |
| Record name | 3-Bromo-N-cyclopropyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclopropyl-4-fluorobenzamide typically involves the reaction of 3-Bromo-4-fluorobenzoic acid with cyclopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Activation of 3-Bromo-4-fluorobenzoic acid: The carboxylic acid group is activated using a coupling reagent such as .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-cyclopropyl-4-fluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl group and the benzamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-azido-N-cyclopropyl-4-fluorobenzamide or 3-thio-N-cyclopropyl-4-fluorobenzamide can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Hydrolysis Products: Hydrolysis yields 3-Bromo-4-fluorobenzoic acid and cyclopropylamine.
Scientific Research Applications
3-Bromo-N-cyclopropyl-4-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-Bromo-4-fluoro-N-propylbenzamide
- 3-Bromo-4-fluoro-N-isopropylbenzamide
- 3-Bromo-4-fluoro-N-methylbenzamide
Comparison:
- Structural Differences : The primary difference lies in the substituents attached to the nitrogen atom. While 3-Bromo-N-cyclopropyl-4-fluorobenzamide has a cyclopropyl group, the similar compounds have propyl, isopropyl, or methyl groups .
- Unique Properties : The cyclopropyl group in this compound imparts unique steric and electronic properties, potentially influencing its reactivity and biological activity .
Biological Activity
3-Bromo-N-cyclopropyl-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C10H10BrF N2O, and it features a bromine atom and a fluorine atom attached to a benzamide structure. The cyclopropyl group contributes unique steric and electronic properties that influence its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, which is critical in the context of rising antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown inhibitory effects on cancer cell lines, particularly in breast and lung cancer models. The mechanism involves the modulation of cell signaling pathways associated with proliferation and apoptosis.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study examining the effects on MCF-7 cells, treatment with this compound resulted in:
- Cell Viability Reduction : 50% reduction at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Increased levels of caspase-3 activity were noted, indicating apoptosis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain kinases involved in cell growth and survival, such as B-Raf. This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation.
- Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell cycle regulation, leading to altered cellular responses.
Research Applications
This compound has several applications in scientific research:
- Chemistry : As a building block in organic synthesis.
- Biology : Investigated for its interactions with various enzymes and cellular pathways.
- Medicine : Explored as a potential lead compound for drug development targeting specific diseases.
Comparative Analysis with Similar Compounds
To understand its unique properties, comparisons can be made with structurally similar compounds:
| Compound | Structural Differences | Unique Properties |
|---|---|---|
| 3-Bromo-4-fluoro-N-propylbenzamide | Propyl group instead of cyclopropyl | Different steric effects influencing reactivity |
| 3-Bromo-4-fluoro-N-isopropylbenzamide | Isopropyl group | Altered electronic properties affecting binding |
| 3-Bromo-4-fluoro-N-methylbenzamide | Methyl group | Less steric hindrance compared to cyclopropyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
